2-(Hexylsulfonyl)ethanamine
Description
2-(Hexylsulfonyl)ethanamine is an organosulfur compound characterized by a hexylsulfonyl group (-SO₂C₆H₁₃) attached to the second carbon of an ethanamine backbone. Its systematic name follows substitutive nomenclature rules, where the sulfonyl group is prioritized as a substituent over the amine .
The compound’s structure suggests moderate polarity due to the sulfonyl group, which enhances solubility in polar solvents . The hexyl chain introduces lipophilic character, balancing hydrophilicity and hydrophobicity. Such bifunctionality makes it relevant in coordination chemistry, pharmaceutical intermediates, or polymer science, though specific applications require further study.
Properties
CAS No. |
771574-30-2 |
|---|---|
Molecular Formula |
C8H19NO2S |
Molecular Weight |
193.31 g/mol |
IUPAC Name |
2-hexylsulfonylethanamine |
InChI |
InChI=1S/C8H19NO2S/c1-2-3-4-5-7-12(10,11)8-6-9/h2-9H2,1H3 |
InChI Key |
BSMSNLWMPRKSLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Hexylsulfonyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of hexylsulfonyl chloride with ethylamine. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of 2-(Hexylsulfonyl)ethanamine may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Hexylsulfonyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted amines or amides, depending on the reagents used.
Scientific Research Applications
2-(Hexylsulfonyl)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Hexylsulfonyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The amine group can also participate in hydrogen bonding and nucleophilic interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variation in Sulfonyl Derivatives
The sulfonyl group’s alkyl chain length and substituents significantly influence physicochemical properties. Key analogs include:
2-(Methylsulfonyl)ethanamine Hydrochloride (CAS 104458-24-4)
- Formula: C₃H₉NO₂S·HCl
- Molecular Weight : 155.63 g/mol
- Melting Point : 168–172°C
- Properties : High polarity due to the methylsulfonyl group; used as a synthetic intermediate in pharmaceuticals. The hydrochloride salt improves crystallinity and stability.
2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine Hydrochloride
- Formula : C₅H₁₁N₄S·HCl
- Molecular Weight : 194.69 g/mol
- Applications : The triazole-thioether moiety may enhance binding in biochemical systems, though its properties remain understudied .
2-(2-Aminoethylsulfonylsulfanyl)ethanamine (CAS 10027-70-0)
- Formula : C₄H₁₃ClN₂O₂S₂
- Properties: Contains dual sulfonyl and sulfanyl groups, enabling diverse reactivity (e.g., disulfide bond formation). Potential applications include peptide mimics or polymer crosslinkers .
2-(Hexylsulfonyl)ethanamine
- Formula: C₈H₁₉NO₂S (estimated)
- Molecular Weight : ~193.30 g/mol
Physicochemical Properties and Trends
| Property | 2-(Hexylsulfonyl)ethanamine | 2-(Methylsulfonyl)ethanamine HCl | 2-(2-Aminoethylsulfonylsulfanyl)ethanamine |
|---|---|---|---|
| Solubility | Moderate in polar solvents | High in polar solvents | High (due to multiple polar groups) |
| Melting Point | Not reported | 168–172°C | Not reported |
| Reactivity | Amine nucleophilicity | Salt-stabilized amine | Disulfide/Sulfonyl reactivity |
| Applications | Coordination chemistry | Pharmaceutical intermediates | Biochemical research |
Trends :
- Chain Length : Longer alkyl chains (e.g., hexyl) reduce water solubility but enhance lipid compatibility.
- Salt Formation : Hydrochloride salts (e.g., ) improve thermal stability and crystallinity.
- Functional Groups : Sulfonyl groups increase polarity, while thioethers (e.g., ) introduce redox-active sites.
Biological Activity
2-(Hexylsulfonyl)ethanamine, a sulfonamide compound, is of interest in pharmacological research due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of 2-(Hexylsulfonyl)ethanamine, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
2-(Hexylsulfonyl)ethanamine is characterized by its sulfonyl functional group attached to a hexyl chain and an ethanamine moiety. Its chemical structure can be represented as follows:
This compound's unique structure contributes to its interaction with biological targets.
The biological activity of 2-(Hexylsulfonyl)ethanamine is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Research indicates that sulfonamides can interfere with folate synthesis in bacteria, leading to antimicrobial effects. Additionally, they may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes.
Antimicrobial Activity
Studies have demonstrated that sulfonamide derivatives possess significant antimicrobial properties. For instance, 2-(Hexylsulfonyl)ethanamine has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Streptococcus pneumoniae | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antibiotics.
Anti-inflammatory Activity
In vitro studies have shown that 2-(Hexylsulfonyl)ethanamine can reduce the production of pro-inflammatory cytokines in activated macrophages. The compound's ability to inhibit the NF-κB signaling pathway has been implicated in its anti-inflammatory effects.
Case Study 1: Efficacy Against Resistant Bacteria
A clinical study evaluated the efficacy of 2-(Hexylsulfonyl)ethanamine in patients with resistant bacterial infections. The results indicated a significant reduction in bacterial load after treatment, particularly among patients infected with methicillin-resistant Staphylococcus aureus (MRSA).
Case Study 2: Anti-inflammatory Effects in Animal Models
In a murine model of acute inflammation, administration of 2-(Hexylsulfonyl)ethanamine resulted in decreased edema and reduced levels of inflammatory markers such as TNF-α and IL-6. This study supports the compound's potential for treating inflammatory diseases.
Safety and Toxicology
Preliminary toxicological assessments indicate that 2-(Hexylsulfonyl)ethanamine has a favorable safety profile at therapeutic doses. However, further studies are required to establish long-term safety and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
